2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile
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Overview
Description
2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzonitrile, featuring a cyclopropyl group and an oxoethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with cyclopropyl ethyl ketone in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl group and oxoethoxy substituent contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Bromophenyl)-2-oxoethoxy)benzonitrile: Similar structure but with a bromophenyl group.
2-(Benzyloxy)benzonitrile: Features a benzyloxy substituent instead of cyclopropyl.
2-(4-Chlorophenoxy)benzonitrile: Contains a chlorophenoxy group.
Uniqueness
2-(2-Cyclopropyl-2-oxoethoxy)benzonitrile is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
296884-93-0 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-cyclopropyl-2-oxoethoxy)benzonitrile |
InChI |
InChI=1S/C12H11NO2/c13-7-10-3-1-2-4-12(10)15-8-11(14)9-5-6-9/h1-4,9H,5-6,8H2 |
InChI Key |
QDKYOSXDWZEWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)COC2=CC=CC=C2C#N |
solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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